molecular formula C7H9ClN2O2S B2939891 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1343588-67-9

3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2939891
CAS No.: 1343588-67-9
M. Wt: 220.67
InChI Key: CPBBQZPWQWAPEQ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride (CAS 1343588-67-9) is a high-purity sulfonyl chloride intermediate of significant value in advanced chemical synthesis and drug discovery research . This compound, with a molecular weight of 220.67 g/mol and 95% purity, is a versatile key synthetic building block . Its molecular structure features both the 1-methyl-3-cyclopropylpyrazole motif and a highly reactive sulfonyl chloride group, making it an ideal precursor for the preparation of sulfonamide derivatives via reactions with various nucleophiles, particularly primary and secondary amines . As a part of the azole family , pyrazole-based scaffolds are recognized as privileged structures in medicinal chemistry due to their wide-spectrum of therapeutic applications . Researchers utilize this sulfonyl chloride to create novel compounds for probing biological pathways and developing potential pharmaceutical agents, with applications noted in anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral research . Its utility also extends into agrochemicals and polymer science . This compound should be handled with care. It is classified as Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection, is essential . It should only be used in a well-ventilated area . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-2-methylpyrazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-10-7(13(8,11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBBQZPWQWAPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-cyclopropyl-1-methyl-1H-pyrazole+chlorosulfonic acid3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride\text{3-cyclopropyl-1-methyl-1H-pyrazole} + \text{chlorosulfonic acid} \rightarrow \text{this compound} 3-cyclopropyl-1-methyl-1H-pyrazole+chlorosulfonic acid→3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a highly pure form .

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.

Major Products:

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-Methyl-1H-pyrazole-3-sulfonyl chloride
  • Structure : Methyl at position 1, sulfonyl chloride at position 3.
  • Key Differences : The sulfonyl chloride group at position 3 (vs. position 5 in the target compound) alters electronic distribution and steric accessibility. The absence of a cyclopropyl group reduces steric hindrance.
  • Physical Properties : Melting point = 36–39°C, molecular weight = 180.61 g/mol .
  • Applications : Used as a reagent for introducing sulfonamide groups in synthetic pathways.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Structure : Trifluoromethyl at position 3, chlorophenylsulfanyl at position 4.
  • Key Differences : The trifluoromethyl group (electron-withdrawing) enhances stability and lipophilicity compared to the cyclopropyl group. The sulfanyl group at position 5 is less reactive than sulfonyl chloride, limiting its utility in nucleophilic substitutions .
3-Chloro-1-phenyl-1H-pyrazol-5-ol
  • Structure : Chloro at position 3, phenyl at position 1, hydroxyl at position 5.
  • Key Differences: The hydroxyl group at position 5 offers hydrogen-bonding capability but lacks the electrophilic reactivity of sulfonyl chloride.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride 230.68 (calculated) N/A Sulfonyl chloride, cyclopropyl
1-Methyl-1H-pyrazole-3-sulfonyl chloride 180.61 36–39 Sulfonyl chloride
3-Chloro-1-phenyl-1H-pyrazol-5-ol 194.62 N/A Hydroxyl, chloro
5-Amino-3-hydroxy-1H-pyrazole derivatives ~150–200 N/A Amino, hydroxyl
  • Insights: Sulfonyl chloride-containing compounds exhibit higher molecular weights due to the sulfur and chlorine content. The cyclopropyl group in the target compound likely increases its melting point compared to non-sterically hindered analogs (e.g., 1-methyl-3-sulfonyl chloride) .

Biological Activity

3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With the molecular formula C₇H₉ClN₂O₂S and a molecular weight of approximately 202.67 g/mol, this compound features a unique pyrazole ring structure that contributes to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • A pyrazole ring at the core.
  • A cyclopropyl group at the third position.
  • A sulfonyl chloride group at the fifth position.

This arrangement is significant for its chemical reactivity and interactions with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. Preliminary studies suggest that it may interact with specific enzymes involved in inflammatory pathways, potentially modulating biological processes related to inflammation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, pyrazoles with sulfonamide moieties have shown significant antibacterial and antifungal activities against various pathogens, including Candida albicans and Saccharomyces cerevisiae . The presence of the sulfonyl group is believed to enhance these effects through synergistic interactions.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro, particularly by targeting specific protein kinases such as CK2, which is often overexpressed in many cancers . The structural characteristics of this compound may contribute to its effectiveness in disrupting cancer cell proliferation.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it interacts with target proteins through specific binding sites, influencing their activity . The unique cyclopropyl group may play a critical role in enhancing binding affinity and selectivity towards these targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructure FeaturesUnique Aspects
4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chlorideCyclopropyl group at position fourDifferent positioning affects reactivity
1-Methyl-1H-pyrazole-5-sulfonyl chlorideLacks cyclopropyl substituentSimpler structure may limit biological activity
3-Isopropyl-1-methyl-1H-pyrazole-5-sulfonyl chlorideIsopropyl instead of cyclopropylVariations in sterics may influence binding

This table illustrates how variations in substituents can significantly affect the biological activity and chemical reactivity of pyrazole derivatives.

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives similar to this compound:

  • Antimicrobial Screening : In vitro tests demonstrated that certain pyrazoles exhibited antimicrobial activity at concentrations ranging from 31.25 to 250 µg/mL against various microorganisms .
  • Anticancer Efficacy : Studies indicated that pyrazoles targeting CK2 showed promise as anticancer agents, leading to significant reductions in cancer cell viability .

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